3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid
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Overview
Description
O-Methoxy-alpha-methylcinnamic acid is a derivative of cinnamic acid, a natural aromatic carboxylic acid found in plants such as Cinnamomum cassia and Panax ginseng . This compound is characterized by the presence of a methoxy group and a methyl group on the cinnamic acid structure, which consists of a benzene ring, an alkene double bond, and an acrylic acid functional group .
Preparation Methods
The synthesis of O-Methoxy-alpha-methylcinnamic acid typically involves the modification of cinnamic acid derivatives. One common method is the esterification of cinnamic acid followed by methylation and methoxylation reactions . Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
O-Methoxy-alpha-methylcinnamic acid undergoes various chemical reactions, including:
Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
O-Methoxy-alpha-methylcinnamic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of O-Methoxy-alpha-methylcinnamic acid involves its interaction with molecular targets and pathways. For instance, it can terminate radical chain reactions by donating electrons that react with radicals to form stable products . This antioxidant property is crucial in its biological efficacy . Additionally, it can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
O-Methoxy-alpha-methylcinnamic acid can be compared with other cinnamic acid derivatives such as:
3-Methoxy-4-hydroxycinnamic acid: Known for its neuroprotective properties.
3,4-Dimethoxycinnamic acid: Exhibits anti-inflammatory and anticancer activities.
3-Methoxy-4-acetamidoxycinnamic acid: Prevents alpha-synuclein amyloid transformation, aiding in Parkinson’s disease treatment.
The uniqueness of O-Methoxy-alpha-methylcinnamic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
3368-15-8 |
---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(E)-3-(2-methoxyphenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C11H12O3/c1-8(11(12)13)7-9-5-3-4-6-10(9)14-2/h3-7H,1-2H3,(H,12,13)/b8-7+ |
InChI Key |
JKCOQORKEFKVAF-BQYQJAHWSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1OC)/C(=O)O |
Canonical SMILES |
CC(=CC1=CC=CC=C1OC)C(=O)O |
Origin of Product |
United States |
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